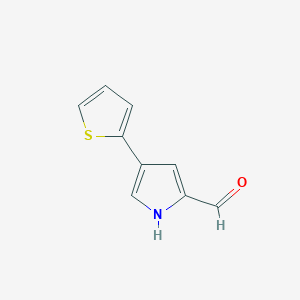
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of a carboxaldehyde group at the second position of the pyrrole ring and a thienyl group at the fourth position. The thienyl group is a sulfur-containing aromatic ring, which adds unique properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- can be synthesized through various synthetic routes. One common method involves the reaction of pyrrole with a suitable aldehyde under acidic conditions to form the desired carboxaldehyde derivative. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In industrial settings, the production of 1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for precise control of reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis has been explored to enhance reaction rates and reduce production times.
化学反应分析
Types of Reactions
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nature of the substituent introduced.
科学研究应用
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrole-2-carboxaldehyde: Lacks the thienyl group, resulting in different chemical and biological properties.
Thiophene-2-carboxaldehyde: Contains a thiophene ring instead of a pyrrole ring, leading to distinct reactivity and applications.
Indole-2-carboxaldehyde: Contains a fused benzene and pyrrole ring system, offering unique properties compared to pyrrole derivatives.
Uniqueness
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- is unique due to the presence of both a pyrrole ring and a thienyl group. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.
属性
CAS 编号 |
541501-20-6 |
|---|---|
分子式 |
C9H7NOS |
分子量 |
177.22 g/mol |
IUPAC 名称 |
4-thiophen-2-yl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS/c11-6-8-4-7(5-10-8)9-2-1-3-12-9/h1-6,10H |
InChI 键 |
KTDGYAIHFRDCHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CNC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


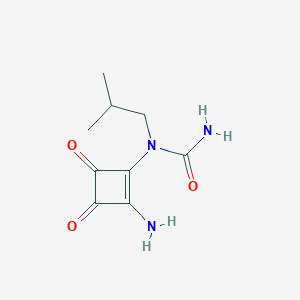
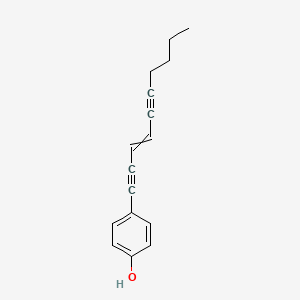
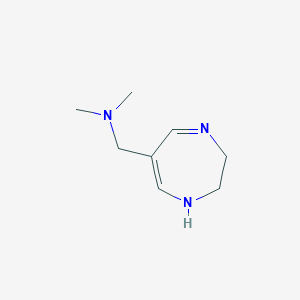

![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
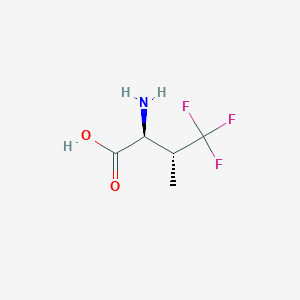

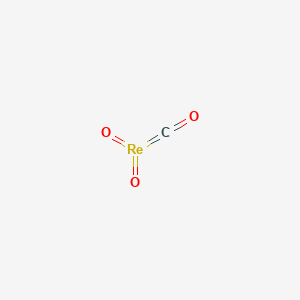
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
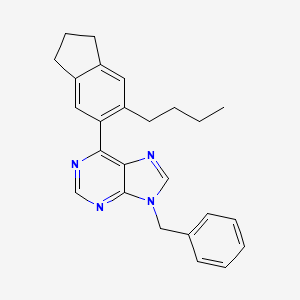
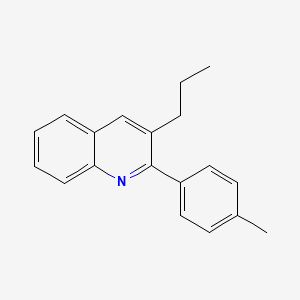
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
